molecular formula C16H12BrN5O3 B11149836 N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11149836
M. Wt: 402.20 g/mol
InChI Key: VCSANYLAOJCOPZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a benzodioxole moiety, a brominated benzene ring, and a tetraazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.

    Bromination: The benzodioxole intermediate can be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Tetraazole Group: The tetraazole ring can be synthesized via a cyclization reaction involving an azide and a nitrile precursor.

    Amide Bond Formation: The final step involves coupling the brominated benzodioxole intermediate with the tetraazole derivative using standard amide bond formation techniques, such as using carbodiimide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3), amines, or thiols can be used under appropriate conditions (e.g., heating, solvents like DMF or DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetraazole groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets differently compared to chlorine or fluorine analogs.

Properties

Molecular Formula

C16H12BrN5O3

Molecular Weight

402.20 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12BrN5O3/c17-11-2-3-13(22-8-19-20-21-22)12(6-11)16(23)18-7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8H,7,9H2,(H,18,23)

InChI Key

VCSANYLAOJCOPZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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